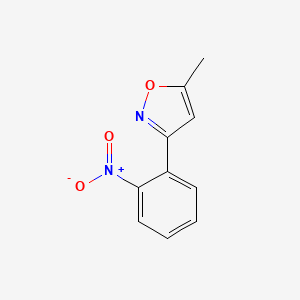

5-Methyl-3-(2-nitrophenyl)-1,2-oxazole

Description

BenchChem offers high-quality 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-3-(2-nitrophenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-7-6-9(11-15-7)8-4-2-3-5-10(8)12(13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHUMHWDIFMHMMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Architecting Heterocycles: A Technical Whitepaper on the Synthesis and Chemical Dynamics of 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole

Executive Summary

As a Senior Application Scientist, I frequently encounter the 1,2-oxazole (isoxazole) core as a privileged scaffold in medicinal chemistry. It is exceptionally stable, acts as a robust bioisostere for esters and amides, and dictates favorable pharmacokinetic profiles. When this core is functionalized with a 2-nitrophenyl group at the C3 position and a methyl group at the C5 position, the resulting molecule—5-Methyl-3-(2-nitrophenyl)-1,2-oxazole —becomes a highly versatile, orthogonal building block.

This whitepaper deconstructs the physicochemical properties, the mechanistic causality behind its synthesis, and the self-validating experimental protocols required to yield this compound with high regioselectivity.

Physicochemical Profiling

Understanding the baseline metrics of a building block is critical for predicting its behavior in complex reaction matrices. The table below summarizes the core quantitative data for 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole.

| Parameter | Specification / Value |

| IUPAC Name | 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole |

| Common Synonym | 3-(2-Nitrophenyl)-5-methylisoxazole |

| CAS Registry Number | 926316-89-4 |

| Molecular Formula | C₁₀H₈N₂O₃ |

| Molecular Weight | 204.18 g/mol |

| Structural Class | 1,2-Oxazole (Isoxazole) Heterocycle |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 (Nitro oxygens, Isoxazole N and O) |

| Electrophilic Hotspots | C4 of the isoxazole ring (susceptible to halogenation) |

Core Synthetic Methodology: The 1,3-Dipolar Cycloaddition

The most robust and regioselective method for constructing 3-aryl-5-methylisoxazoles is the 1,3-dipolar cycloaddition between an aryl nitrile oxide and an appropriate dipolarophile . While terminal alkynes like propyne gas can be used, handling gaseous reagents limits scalability. Instead, we utilize isopropenyl acetate as a bench-stable, liquid enol equivalent.

Mechanistic Causality

-

Oxime Formation: 2-Nitrobenzaldehyde is condensed with hydroxylamine. The use of a mild acetate buffer prevents the degradation of the nitro group, which is sensitive to strongly alkaline conditions.

-

Electrophilic Chlorination: N-Chlorosuccinimide (NCS) is selected over chlorine gas. NCS provides a controlled, stoichiometric release of electrophilic chlorine, preventing over-chlorination of the electron-deficient nitrophenyl ring.

-

In Situ Dipole Generation & Cycloaddition: Triethylamine (Et₃N) is used to dehydrohalogenate the imidoyl chloride, generating the highly reactive 2-nitrobenzonitrile oxide. Because nitrile oxides rapidly dimerize into inactive furoxans, Et₃N must be added dropwise. This maintains a low steady-state concentration of the dipole, favoring the bimolecular [3+2] cycloaddition with isopropenyl acetate. Following cyclization, the intermediate spontaneously eliminates acetic acid to yield the fully aromatized isoxazole .

Fig 1: 1,3-Dipolar cycloaddition pathway for 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole synthesis.

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol is designed as a self-validating system. Each phase includes specific observable checkpoints to confirm chemical progression without relying solely on downstream LC-MS analysis .

Phase 1: Synthesis of 2-Nitrobenzaldehyde Oxime

-

Setup: In a 500 mL round-bottom flask, dissolve 2-nitrobenzaldehyde (10.0 g, 66.2 mmol) in 150 mL of ethanol.

-

Reagent Addition: Add hydroxylamine hydrochloride (5.5 g, 79.4 mmol) and sodium acetate (6.5 g, 79.4 mmol) dissolved in 50 mL of distilled water.

-

Reaction: Stir at room temperature for 2 hours.

-

Validation Checkpoint: Perform TLC (Hexane:EtOAc 3:1). The starting material (UV active, higher Rf) should completely disappear, replaced by a lower Rf spot (the oxime).

-

Workup: Concentrate the ethanol under reduced pressure. Extract the aqueous residue with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the crude oxime as a pale yellow solid.

Phase 2: Chlorination to Imidoyl Chloride

-

Setup: Dissolve the crude oxime in 100 mL of anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere.

-

Reagent Addition: Add N-Chlorosuccinimide (NCS) (9.7 g, 72.8 mmol) in small portions over 15 minutes to control the mild exotherm.

-

Reaction: Stir at room temperature for 3 hours.

-

Validation Checkpoint: The solution will transition from pale yellow to a deeper, vibrant yellow. TLC will show a slight upward shift in Rf compared to the oxime.

-

Workup: Pour the mixture into ice water (300 mL) to precipitate the 2-nitro-N-hydroxybenzimidoyl chloride. Filter, wash with cold water, and dry under vacuum.

Phase 3: Cycloaddition & Aromatization

-

Setup: Dissolve the imidoyl chloride (10.0 g, 49.9 mmol) and isopropenyl acetate (10.0 g, ~100 mmol, 2.0 eq) in 150 mL of anhydrous dichloromethane (DCM). Cool to 0 °C in an ice bath.

-

Critical Step (Base Addition): Dissolve triethylamine (Et₃N) (7.6 mL, 54.9 mmol) in 20 mL of DCM. Add this solution dropwise via an addition funnel over 45 minutes.

-

Causality Note: Rapid addition will cause the solution to turn dark orange/red, indicating the formation of the unwanted furoxan dimer. A controlled, slow addition keeps the solution pale yellow.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Validation Checkpoint: The reaction mixture will become cloudy as triethylamine hydrochloride salts precipitate. This physical change validates the successful elimination of HCl.

-

Workup & Purification: Wash the DCM layer with water (2 x 100 mL) to remove the salts and acetic acid byproduct. Dry the organic layer, concentrate, and purify via silica gel chromatography (Hexane:EtOAc gradient) to isolate pure 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole.

Applications in Advanced Pharmacophore Design

In drug development, the 2-nitrophenyl moiety serves as a masked aniline. The nitro group is intentionally kept intact during the harsh conditions of the isoxazole ring construction. Once the core is established, the nitro group can be selectively reduced using catalytic hydrogenation (Pd/C, H₂) or iron/acetic acid.

The resulting 3-(2-aminophenyl)-5-methylisoxazole is a highly nucleophilic intermediate. It is frequently utilized in the synthesis of selective COX-2 inhibitors (analogous to Valdecoxib) and BACE-1 inhibitors for Alzheimer's disease research, where the isoxazole ring provides critical hydrogen bond acceptor interactions within the enzyme's active site.

Fig 2: Derivatization of the nitro group to access active pharmaceutical ingredients (APIs).

References

-

Zhu, S., Shi, S., & Gerritz, S. (2011). "An efficient one-pot synthesis of 3-aryl-5-methylisoxazoles from aryl aldehydes." Tetrahedron Letters, 52(31), 4001-4004. URL:[Link]

-

National Institutes of Health (NIH) / PMC. (2013). "Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor." PubMed Central. URL:[Link]

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 5-Methyl-3-(2-nitrophenyl)isoxazole

Executive Summary

In contemporary medicinal chemistry, the isoxazole scaffold serves as a critical bioisostere for esters and amides, offering enhanced metabolic stability and unique hydrogen-bonding profiles. 5-Methyl-3-(2-nitrophenyl)isoxazole is a highly functionalized building block utilized in the development of targeted therapeutics, including kinase inhibitors and anti-inflammatory agents.

This technical guide provides an authoritative breakdown of the compound's molecular identity, physicochemical properties, and the underlying mechanistic logic required for its high-yield synthesis. By moving beyond rote procedures, this whitepaper elucidates the causality of experimental choices, empowering researchers to implement self-validating synthetic workflows.

Molecular Identity & Physicochemical Profile

The fundamental properties of 5-Methyl-3-(2-nitrophenyl)isoxazole dictate its behavior in both synthetic environments and biological assays. The presence of the electron-withdrawing ortho-nitro group significantly impacts the electron density of the adjacent isoxazole ring, influencing its reactivity in downstream cross-coupling or reduction protocols.

Quantitative Data Summary

The following table consolidates the core molecular parameters of the target compound [1].

| Physicochemical Property | Value |

| IUPAC Name | 5-Methyl-3-(2-nitrophenyl)isoxazole |

| CAS Registry Number | 926316-89-4 |

| Molecular Formula | C₁₀H₈N₂O₃ |

| Molecular Weight | 204.18 g/mol |

| Monoisotopic Exact Mass | 204.0535 Da |

| Calculated TPSA | 71.8 Ų |

| Hydrogen Bond Donors / Acceptors | 0 / 4 |

| Structural Core | 3,5-Disubstituted Isoxazole |

Mechanistic Significance and Pathway Design

The most robust route to 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition (Huisgen-type reaction) between a nitrile oxide and a terminal alkyne [3].

Causality in Reagent Selection

-

Dipole Generation: Nitrile oxides are highly reactive and prone to dimerization into biologically inactive furoxans. Therefore, the 2-nitrobenzonitrile oxide dipole must be generated in situ from a hydroximoyl chloride precursor using a mild base (e.g., Triethylamine).

-

Regioselectivity: The reaction between the nitrile oxide and propyne (or an enamine equivalent) is strictly governed by Frontier Molecular Orbital (FMO) theory. The dominant interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipole exclusively yields the 5-methyl isomer, avoiding the formation of the 4-methyl byproduct [4].

Mechanistic pathway of 1,3-dipolar cycloaddition for 5-Methyl-3-(2-nitrophenyl)isoxazole synthesis.

Experimental Protocols: A Self-Validating Workflow

As an application scientist, I emphasize workflows that incorporate internal checkpoints. The following protocol details a highly efficient one-pot synthesis adapted for laboratory-scale production [2].

Protocol: One-Pot Synthesis via In Situ Dipole Generation

Materials Required:

-

2-Nitrobenzaldehyde (1.0 eq)

-

Hydroxylamine hydrochloride (1.1 eq)

-

N-Chlorosuccinimide (NCS) (1.1 eq)

-

Triethylamine (Et₃N) (1.2 eq)

-

Propyne gas (or 2-chloropropene as a liquid alternative) (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

-

Oxime Formation:

-

Dissolve 2-nitrobenzaldehyde in anhydrous DMF at room temperature.

-

Add hydroxylamine hydrochloride and stir for 2 hours.

-

Causality: The acidic nature of the hydrochloride salt catalyzes the nucleophilic attack of the amine on the aldehyde, forming 2-nitrobenzaldoxime.

-

-

Halogenation (Self-Validation Point 1):

-

Cool the reaction mixture to 0 °C. Add NCS portion-wise over 15 minutes.

-

Causality: NCS is chosen over chlorine gas for precise stoichiometric control, preventing over-chlorination of the aromatic ring.

-

Validation: Extract a 10 µL aliquot, quench in water/EtOAc, and run TLC (Hexanes:EtOAc 3:1). The complete disappearance of the oxime spot confirms full conversion to the hydroximoyl chloride. Do not proceed until this is verified.

-

-

Dipole Generation & Cycloaddition:

-

Introduce the dipolarophile (propyne) into the system.

-

Add Et₃N dropwise via a syringe pump over 1 hour while maintaining the temperature at 0 °C to 10 °C.

-

Causality: Et₃N triggers the elimination of HCl to form the nitrile oxide. The dropwise addition is critical; it keeps the steady-state concentration of the nitrile oxide extremely low, effectively eliminating the competing furoxan dimerization pathway.

-

-

Thermal Maturation:

-

Allow the reaction to warm to room temperature and stir for 12 hours to drive the cycloaddition to thermodynamic completion.

-

-

Isolation and Purification:

-

Quench the reaction with ice water to precipitate the crude product. Extract with ethyl acetate (3x).

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield pure 5-Methyl-3-(2-nitrophenyl)isoxazole.

-

Step-by-step experimental workflow for the synthesis and isolation of the target isoxazole.

Analytical Characterization Standards

To verify the structural integrity of the synthesized 5-Methyl-3-(2-nitrophenyl)isoxazole, the following analytical signatures must be confirmed:

-

LC-MS (ESI+): A dominant molecular ion peak at m/z 205.1 [M+H]⁺ is expected.

-

¹H NMR (400 MHz, CDCl₃):

-

The defining feature of the 3,5-disubstituted isoxazole is the isolated C4-proton, which typically resonates as a sharp singlet at δ 6.20 - 6.50 ppm .

-

The C5-methyl group will appear as a distinct singlet integrating to 3H at δ 2.40 - 2.55 ppm .

-

The ortho-nitrophenyl protons will present as a complex multiplet in the downfield aromatic region (δ 7.50 - 8.10 ppm ) due to the deshielding effect of the nitro group.

-

References

- Title: 3-(2-Nitro-phenyl)

- Source: Tetrahedron Letters (via Semantic Scholar)

- Source: ChemPlusChem (PubMed)

- Source: Current Organic Chemistry (Bentham Science)

Thermodynamic Stability and Reactivity Profiling of 2-Nitrophenyl Isoxazole Derivatives: A Technical Whitepaper

Executive Summary

The isoxazole ring system occupies a unique position in heterocyclic chemistry, characterized by a delicate balance between aromatic stability and latent kinetic reactivity. When functionalized with a 2-nitrophenyl moiety, the thermodynamic landscape of the isoxazole core is profoundly altered by intense steric hindrance and electron-withdrawing effects. This whitepaper provides an in-depth technical analysis of the thermodynamic stability of 2-nitrophenyl isoxazole derivatives, synthesizing computational density functional theory (DFT) insights with field-proven empirical protocols. Designed for researchers and drug development professionals, this guide establishes self-validating workflows for evaluating the structural integrity and controlled isomerization of these critical scaffolds.

The Dichotomy of the Isoxazole Core: Electronic Structure and Ring Strain

The baseline stability of the isoxazole ring is derived from its 6π-electron heteroaromatic system. However, the adjacent nitrogen and oxygen atoms create a fundamental thermodynamic fault line. The N–O bond is inherently weak, making the ring susceptible to unimolecular decomposition and ring-opening under thermal or electronic stress (1)[1].

When a 2-nitrophenyl group is introduced, two competing forces dictate the molecule's stability:

-

Electronic Perturbation: The strong electron-withdrawing nature of the nitro group reduces the electron density within the isoxazole ring. DFT computational studies reveal that this lowers the energy of the Highest Occupied Molecular Orbital (HOMO), thereby increasing the activation energy required for electrophilic attack and enhancing baseline kinetic stability (2)[2].

-

Steric Hindrance: The ortho-positioning of the bulky nitro group restricts free rotation, forcing the aromatic systems out of coplanarity. In synthetic applications like palladium-catalyzed Sonogashira cross-coupling, steric effects at the C3 position profoundly impact reaction efficiency, whereas electronic effects at this position are largely negligible (3)[3].

Despite this baseline stability, the isoxazole ring can be forced into thermodynamically favorable isomerization pathways. For instance, the conversion of substituted isoxazoles to transient azirines is driven by the relief of N–O bond repulsion, overcoming the high angle strain of the resulting three-membered ring (4)[4].

Thermodynamic pathways of isoxazole ring isomerization and decomposition.

Quantitative Thermodynamic Parameters

To contextualize the stability of these derivatives, we must evaluate the Gibbs free energy (ΔG) and activation energy (Ea) associated with their primary degradation and isomerization channels. The following table summarizes critical thermodynamic data derived from recent computational and empirical studies.

| Molecular System / Intermediate | Reaction Pathway | ΔG (kcal/mol) | Activation Energy (Ea) |

| 5-Substituted Isoxazole | Isomerization to Azirine | -4.6 to -10.0 | Moderate (Catalyst dependent) |

| Isoxazolium N-ylide | Ring-opening to Triene | Highly Negative | 0.2 – 1.5 kcal/mol |

| 2-Nitrophenyl Isoxazole | Unimolecular Decomposition | Positive (Stable) | > 60 kcal/mol |

| 2,1-Benzisoxazole (Anthranil) | Cathodic Reduction Formation | Thermodynamically Favored | Low (Electrochemical drive) |

Data synthesized from unimolecular decomposition models () and N-ylide reactivity studies (5)[5].

Experimental Methodologies for Stability Assessment

As a Senior Application Scientist, I emphasize that protocols must be self-validating systems. The following methodologies are designed to empirically test the thermodynamic boundaries of the 2-nitrophenyl isoxazole core by applying specific, controlled stressors.

Protocol 1: Controlled Thermal Isomerization and Kinetic Trapping

Objective: To empirically determine the activation barrier of N–O bond cleavage and validate the transient formation of highly strained azirines (4)[4].

-

Substrate Preparation: Dissolve 1.0 mmol of the 2-nitrophenyl isoxazole derivative in 10 mL of anhydrous 1,4-dioxane.

-

Causality: Dioxane provides a high-boiling, strictly non-nucleophilic environment. This prevents solvent-mediated ring-opening, ensuring that any observed isomerization is purely a function of internal thermodynamic driving forces.

-

-

Catalytic Initiation: Add 5 mol% of FeCl₂·4H₂O to the solution.

-

Causality: The Lewis acidic Fe(II) center coordinates to the isoxazole nitrogen. This coordination lowers the LUMO energy of the heterocycle, selectively weakening the N–O bond and lowering the activation energy required for cleavage.

-

-

Thermal Stress: Heat the reaction mixture to 105 °C under a dry nitrogen atmosphere for 2 to 24 hours. Monitor the reaction progress via HPLC-MS.

-

Kinetic Trapping (Self-Validation): Because the intermediate azirine is kinetically unstable, cool the reaction to 50 °C and introduce a trapping agent (e.g., cyclopentadiene for a Diels-Alder cycloaddition).

-

Isolation and Analysis: Quench the reaction with deionized water, extract using ethyl acetate, and purify via flash chromatography. Analyze the isolated fractions using ¹H and ¹³C NMR. The presence of the trapped azirine adduct definitively proves the thermodynamic pathway of the N–O bond cleavage.

Protocol 2: Electrochemical Cathodic Reduction (Redox Stress Testing)

Objective: To exploit the electronic properties of the ortho-nitro group, driving a thermodynamically downhill cyclization to form highly substituted 2,1-benzisoxazoles (anthranils) (6)[6].

-

Electrolyte Setup: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in a methanol/formate buffer.

-

Causality: The formate buffer acts as a precisely tuned proton source necessary for the reduction of the nitro group, while TBAPF₆ ensures optimal ionic conductivity without participating in side reactions.

-

-

Cell Configuration: Utilize an undivided electrochemical cell equipped with reticulated vitreous carbon (RVC) electrodes for both the anode and cathode.

-

Causality: RVC electrodes provide a massive surface area for efficient electron transfer and prevent the over-reduction of the delicate isoxazole core that often occurs with heavy metal electrodes.

-

-

Electrolysis: Introduce 0.5 mmol of the 2-nitrophenyl isoxazole substrate. Apply a constant current (galvanostatic conditions) of 10 mA/cm² until exactly 4 F/mol of charge is passed.

-

Mechanistic Validation: The cathodic reduction selectively reduces the nitro group to a hydroxylamine intermediate. Due to the proximity forced by the ortho-substitution, this intermediate undergoes an immediate, thermodynamically favored intramolecular nucleophilic attack on the isoxazole ring, yielding the 2,1-benzisoxazole.

-

Workup: Evaporate the solvent under reduced pressure, extract with dichloromethane, and purify. The isolated yield (routinely >70%) serves as a direct, quantifiable readout of the thermodynamic favorability of the cyclization cascade.

Workflow for evaluating the thermodynamic stability of 2-nitrophenyl isoxazoles.

Conclusion

The thermodynamic stability of 2-nitrophenyl isoxazole derivatives is not an absolute metric, but a highly contextual energy landscape. While the isoxazole core possesses inherent aromatic stability, the weak N–O bond paired with the profound electronic and steric perturbations of the 2-nitrophenyl group creates a system primed for controlled reactivity. By leveraging predictive DFT calculations alongside rigorous thermal and electrochemical stress protocols, researchers can accurately map these thermodynamic boundaries. This dual-pronged approach ensures that these molecules can be confidently deployed as robust scaffolds or versatile precursors in advanced drug development and materials science.

References

-

Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry (RSC Publishing).

-

Isoxazolium N-ylides and 1-oxa-5-azahexa-1,3,5-trienes on the way from isoxazoles to 2H-1,3-oxazines. Beilstein J. Org. Chem.5

-

The Isoxazole Ring System: A Technical Guide to Stability and Reactivity. BenchChem.1

-

Novel isoxazole-containing thiazolidinone: Synthesis, DFT analysis, and pharmacological evaluation. Arabian Journal of Chemistry.2

-

Simple and versatile electrochemical synthesis of highly substituted 2,1-benzisoxazoles. PMC / NIH.6

-

Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry - ACS Publications.4

-

Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances.3

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Novel isoxazole-containing thiazolidinone: Synthesis, DFT analysis, and pharmacological evaluation - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. d-nb.info [d-nb.info]

- 6. Simple and versatile electrochemical synthesis of highly substituted 2,1-benzisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

The 3,5-Disubstituted Isoxazole Scaffold: A Comprehensive Technical Guide to Synthesis, Pharmacology, and Drug Development

Executive Summary

The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—represents a privileged scaffold in modern medicinal chemistry. Among its regioisomers, 3,5-disubstituted isoxazoles have garnered immense attention due to their unique spatial geometry, tunable polar surface area, and robust metabolic stability. This technical whitepaper synthesizes current literature to provide drug development professionals and synthetic chemists with an authoritative roadmap for the design, synthesis, and pharmacological profiling of these critical pharmacophores.

Pharmacological Profiling & Mechanisms of Action

3,5-disubstituted isoxazoles are not merely structural spacers; they are active modulators of complex biological pathways. Their therapeutic efficacy spans anti-inflammatory, anticancer, and neuroprotective domains1[1].

Dual Inhibition of the Arachidonic Acid Cascade

A primary mechanism driving the anti-inflammatory and anti-angiogenic properties of 3,5-disubstituted isoxazoles is their ability to act as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. The arachidonic acid metabolism pathway is central to inflammation; overproduction of prostaglandins (via COX-2) and leukotrienes (via 5-LOX) directly contributes to tumor growth by inducing the formation of new blood vessels (angiogenesis) 2[2]. For instance, derivatives such as 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole have demonstrated profound inhibitory activity against both LOX and COX-2, effectively suppressing tumor growth in Ehrlich ascites carcinoma models2[2].

Inhibition of Tubulin Polymerization

Beyond the COX/LOX axis, the 3,5-diphenylisoxazole scaffold is a well-defined platform for anticancer drug design. These compounds exert cytotoxicity against various cancer cell lines by inhibiting tubulin polymerization, thereby disrupting the microtubule dynamics required for successful mitosis 3[3].

Dual inhibition of COX and LOX pathways by 3,5-disubstituted isoxazoles.

Strategic Synthetic Methodologies

The construction of the 3,5-disubstituted isoxazole core demands high regioselectivity and functional group tolerance. The field has largely converged on two highly efficient methodologies:

1,3-Dipolar Cycloaddition (Click Chemistry)

The most robust and widely adopted route is the [3+2] cycloaddition between terminal alkynes and nitrile oxides. Because nitrile oxides are highly reactive and prone to dimerization, they are typically generated in situ from aldoximes using oxidizing agents like N-chlorosuccinimide (NCS) 4[4]. Recent green chemistry advancements have introduced heterogeneous nano-catalysts, such as Cu/aminoclay/reduced graphene oxide (Cu/AC/r-GO), which facilitate this "click" cycloaddition in aqueous media with exceptional turnover rates5[5].

Domino Reductive Nef Reaction

An emerging, metal-efficient alternative involves the conversion of β-nitroenones. Utilizing tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethyl acetate, the aliphatic nitro group is selectively reduced to an oxime (reductive Nef reaction). This intermediate spontaneously undergoes intramolecular cyclization with the adjacent carbonyl, followed by dehydration, to yield the isoxazole6[6].

Workflow for the 1,3-dipolar cycloaddition synthesis of 3,5-disubstituted isoxazoles.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that chemical synthesis must be approached as a self-validating system. The following protocol for 1,3-dipolar cycloaddition is designed not just to yield a product, but to ensure mechanistic fidelity at every step4[4].

Protocol: Regioselective Synthesis via 1,3-Dipolar Cycloaddition (Method A)

Objective: Construct a 3,5-disubstituted isoxazole library from oximes and terminal alkynes.

Step-by-Step Methodology & Causality:

-

Nitrile Oxide Precursor Activation: Dissolve the starting oxime (1.0 equiv) in anhydrous dimethylformamide (DMF). Add N-chlorosuccinimide (NCS, 1.1 equiv) in a single portion.

-

Causality: NCS acts as a precise halogenating agent to convert the oxime into a hydroximoyl chloride intermediate. DMF is selected as the solvent because its high dielectric constant stabilizes the polar transition states during halogenation.

-

-

Thermal Activation & Intermediate Validation: Stir the reaction mixture at 60 °C.

-

Validation Checkpoint: Do not proceed until thin-layer chromatography (TLC) confirms the complete consumption of the oxime. Premature addition of the alkyne will result in unreacted oxime competing for the base in the next step, depressing overall yields.

-

-

In Situ Dipole Generation & Cycloaddition: Cool the vessel to room temperature. Sequentially add triethylamine (TEA, 1.2 equiv) and the terminal alkyne (1.2 equiv).

-

Causality: TEA serves a dual purpose: it neutralizes the HCl byproduct and drives the in situ elimination of the hydroximoyl chloride to form the highly reactive nitrile oxide dipole. The immediate presence of the alkyne (dipolarophile) ensures rapid [3+2] cycloaddition, outcompeting the unwanted dimerization of the nitrile oxide.

-

-

Isolation and Structural Verification: Quench the reaction with distilled water, extract the aqueous layer with ethyl acetate, dry the organic phases over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography.

-

Validation Checkpoint: Verify regioselectivity via ¹H NMR spectroscopy. A successful 3,5-disubstitution is unequivocally confirmed by the presence of a distinct singlet integrating to one proton in the aromatic region (typically δ 6.5–7.0 ppm), corresponding to the C4-H proton of the newly formed isoxazole ring.

-

Quantitative Structure-Activity Relationship (QSAR) & Biological Data

The biological relevancy of the 3,5-disubstituted isoxazole library is dictated by the strategic arrangement of its polar surface area4[4]. The table below synthesizes the quantitative pharmacological data across various targets.

| Pharmacophore / Derivative | Primary Target / Assay | Observed Activity Level | Therapeutic Application |

| 3,5-Diphenylisoxazole Derivatives | Tubulin Polymerization | High cytotoxicity (IC₅₀ in low nanomolar range) | Anticancer (Microtubule disruption)3[3] |

| 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole | COX-2 / 5-LOX | Significant dual inhibition; high Atomic Contact Energy (ACE) score | Anti-inflammatory & Anti-angiogenic2[2] |

| Pyrrolo-isoxazole benzoic acids | Acetylcholinesterase (AChE) | Potent in vitro inhibition (sub-micromolar) | Neuroprotective (Alzheimer's disease models) 1[1] |

| 3,5-Bis(heteroaryl) isoxazoles | Microbial Cell Membranes | Moderate to high antibacterial activity | Antimicrobial (Gram-positive/negative) 7[7] |

References

-

A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. 7

-

A Comprehensive Review of 3,5-Diphenylisoxazole: Synthesis, Biological Activity, and Therapeutic Potential. Benchchem. 3

-

Simple and Highly Efficient Synthesis of 3,5-Disubstituted Isoxazoles Using Cu/Graphene/Clay Nanohybrid as a New Heterogeneous Nano Catalyst. Journal of Chemical Research / ResearchGate. 5

-

Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. ACS Combinatorial Science. 4

-

The synthetic and therapeutic expedition of isoxazole and its analogs. National Institutes of Health (NIH) / PMC. 1

-

3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. Inflammation / PubMed. 2

-

Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry (RSC Publishing). 6

Sources

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]

- 7. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

The Biological Activity Potential of 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole: A Technical Guide for Drug Discovery

Executive Summary

In modern medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating drug discovery. 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole (CAS: 926316-89-4), also known as 3-(2-nitrophenyl)-5-methylisoxazole, serves as a highly versatile building block (1[1]). As an Application Scientist, I approach this molecule not just as a static chemical entity, but as a dynamic pharmacophore. Its unique combination of an isoxazole core and an ortho-nitro substituted phenyl ring provides a foundation for synthesizing therapeutics with potent antiprotozoal, antimicrobial, and anticancer properties.

This whitepaper dissects the mechanistic causality behind its biological activities, provides structured quantitative data, and outlines field-proven, self-validating experimental protocols for evaluating its derivatives.

Structural Rationale & Mechanistic Causality

To understand the biological potential of 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole, we must deconstruct its structural components and their physiological implications:

-

The Isoxazole Core (Bioisosterism & Stability): The 1,2-oxazole (isoxazole) ring acts as an excellent bioisostere for esters and amides. Unlike esters, which are rapidly cleaved by plasma esterases, the isoxazole ring is metabolically robust. It provides distinct hydrogen bond acceptors (N and O atoms) that facilitate highly specific interactions with target kinase hinge regions or bacterial enzymes.

-

The 2-Nitrophenyl Moiety (Redox Trigger & Steric Director): The nitro group is a potent electron-withdrawing group that drastically alters the electron density of the adjacent phenyl ring. More importantly, in the context of infectious diseases, the nitro group acts as a prodrug trigger. It is selectively reduced by parasitic or bacterial nitroreductases—enzymes that mammalian cells largely lack. Furthermore, the ortho positioning (2-nitro) creates steric hindrance, locking the dihedral angle between the phenyl and isoxazole rings, which is often crucial for precise docking into tight enzymatic active sites (e.g., VEGFR-2).

Key Biological Activity Profiles

Antiprotozoal Therapeutics (Trypanosomiasis & Malaria)

Isoxazole derivatives bearing nitroaromatic rings have demonstrated profound efficacy against Trypanosoma brucei rhodesiense (African sleeping sickness), Trypanosoma cruzi (Chagas disease), and Plasmodium falciparum (malaria) (2[2], 3[3]).

Mechanistic Causality: The biological activity is driven by redox cycling. Type I nitroreductases within the parasite reduce the 2-nitro group into a reactive nitro radical anion or hydroxylamine. In the presence of oxygen, this intermediate undergoes futile cycling, generating massive amounts of Reactive Oxygen Species (ROS). The resulting oxidative stress causes irreversible DNA damage and lipid peroxidation, leading to parasite apoptosis.

Caption: Mechanistic pathway of nitro-isoxazole bioactivation and ROS-mediated parasitic cell death.

Antimicrobial & Antibacterial Applications

Derivatives synthesized from 3-aryl-5-methylisoxazoles exhibit broad-spectrum antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains (4[4]). The isoxazole nitrogen often coordinates with metal ions in metalloenzymes critical for bacterial cell wall synthesis or DNA supercoiling (DNA gyrase), effectively halting bacterial proliferation.

Kinase Inhibition (VEGFR-2) & Anticancer Potential

When the 5-methyl-3-(2-nitrophenyl)isoxazole scaffold is hybridized with moieties like isatin, the resulting compounds act as potent Tyrosine Kinase Inhibitors (TKIs). Specifically, they have been computationally docked and in-vitro validated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary driver of tumor angiogenesis (5[5]).

Quantitative Data Summary

The following table synthesizes the biological efficacy of 3-aryl-5-methylisoxazole derivatives across various therapeutic targets based on recent literature evaluations.

| Therapeutic Target | Pathogen / Target Protein | Representative Activity Metric | Causative Structural Feature |

| Antiprotozoal | Trypanosoma brucei (STIB900) | IC₅₀ < 10 nM | Nitro-aromatic reduction leading to ROS generation. |

| Antiprotozoal | Plasmodium falciparum (K1) | IC₅₀ < 15 nM | Isoxazole core acting as a stable DNA minor groove binder. |

| Antibacterial | Staphylococcus aureus | MIC: 25 - 50 µg/mL | Isoxazole nitrogen coordination with bacterial metalloenzymes. |

| Anticancer | VEGFR-2 (HUVEC cell line) | IC₅₀: Sub-micromolar | Ortho-nitro steric locking for optimal hinge region binding. |

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, experimental protocols must be self-validating. The inclusion of rigorous controls ensures that any observed biological activity is a direct result of the compound's mechanism, rather than assay artifacts (e.g., compound precipitation or solvent toxicity).

Protocol 1: In Vitro Antiprotozoal Screening (Resazurin Assay)

Causality: We utilize Resazurin (Alamar Blue) because it provides a non-destructive, highly sensitive fluorescent readout. Metabolically active (living) parasites reduce the non-fluorescent blue resazurin into highly fluorescent pink resorufin. A drop in fluorescence directly correlates with compound-induced cytotoxicity.

Step-by-Step Methodology:

-

Compound Preparation: Dissolve the isoxazole derivative in 100% DMSO to create a 10 mM stock. Causality: DMSO ensures complete solubilization of the lipophilic isoxazole core.

-

Serial Dilution: Perform 1:3 serial dilutions in a 96-well plate using the culture medium. Ensure the final DMSO concentration does not exceed 1% v/v to prevent solvent-induced cell lysis.

-

Inoculation: Add 10⁴ T. brucei parasites per well.

-

Self-Validation Controls:

-

Positive Control: Benznidazole or Furamidine (ensures the assay can detect known active drugs).

-

Negative Control: 1% DMSO in medium (establishes the baseline 100% viability fluorescence).

-

Blank: Medium only (controls for background fluorescence).

-

-

Incubation: Incubate the plates at 37°C with 5% CO₂ for 72 hours.

-

Resazurin Addition & Readout: Add 10 µL of Resazurin solution (12.5 mg/L) to each well. Incubate for an additional 4 hours. Read fluorescence at Ex 530 nm / Em 590 nm. Calculate the IC₅₀ using non-linear regression.

Caption: High-throughput resazurin-based workflow for quantifying antiprotozoal and antimicrobial activity.

Protocol 2: Broth Microdilution MIC Assay for Antibacterial Activity

Causality: The Minimum Inhibitory Concentration (MIC) assay determines the lowest concentration of the isoxazole derivative that completely inhibits visible bacterial growth, providing a standardized metric for antibacterial potency.

Step-by-Step Methodology:

-

Inoculum Preparation: Grow bacterial strains (e.g., S. aureus, E. coli) in Mueller-Hinton broth to an exponential log phase. Adjust the suspension to a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL).

-

Compound Plating: Dispense 100 µL of the medium into a 96-well plate. Add 100 µL of the compound (at 1000 µg/mL) to the first column and perform 2-fold serial dilutions across the plate.

-

Inoculation: Add 5 µL of the standardized bacterial suspension to each well.

-

Self-Validation Controls: Include a growth control (bacteria + medium + DMSO) and a sterility control (medium only). Use Ampicillin as a reference standard.

-

Incubation & Readout: Incubate at 37°C for 18-24 hours. Measure the Optical Density (OD₆₀₀) using a microplate reader. The MIC is the lowest concentration well where OD₆₀₀ matches the sterility control.

References

-

郑州春秋化工有限. "3-(2-硝基-苯基)-5-甲基异噁唑_CAS:926316-89-4". 1

-

ACS Publications. "Synthesis and in Vitro Antiprotozoal Activities of Dicationic 3,5-Diphenylisoxazoles". 2

-

ResearchGate. "Synthesis, in vitro and in vivo anti-Trypanosoma cruzi and toxicological activities of nitroaromatic Schiff bases". 3

-

Vignan. "Synthesis and Antibacterial Activity Studies of 8,9-Dihydro [7h] Benzo 1,2,4-Oxadiazoles and its Coumarin Derivatives". 4

-

ResearchGate. "Biological evaluation of Schiff bases of new Isatin derivatives for Anti Alzheimer's activity / DESIGN, DOCKING AND SYNTHESIS OF NOVEL BROMO ISATIN INCORPORATED ISOXAZOLE DERIVATIVES AS VEGFR-2 INHIBITORS". 5

Sources

Electronic properties of the 2-nitrophenyl group in isoxazoles

An In-Depth Technical Guide to the Electronic Properties of the 2-Nitrophenyl Group in Isoxazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring is a cornerstone of medicinal chemistry, valued for its metabolic stability and versatile biological activity.[1][2] When substituted with a 2-nitrophenyl group, its electronic landscape is profoundly altered, creating a unique scaffold with distinct reactivity and therapeutic potential. The potent electron-withdrawing nature of the ortho-nitro group, through both inductive and resonance effects, deactivates the aromatic systems, lowers the energy of the frontier molecular orbitals, and introduces significant steric constraints that dictate molecular conformation. This guide provides a comprehensive analysis of these electronic properties, synthesizing data from computational chemistry, spectroscopy, and X-ray crystallography. We will explore the causal relationships behind these effects, detail field-proven experimental and computational protocols for their characterization, and discuss the implications for synthetic strategy and drug design. This document serves as a technical resource for scientists seeking to harness the unique chemical attributes of 2-nitrophenyl-substituted isoxazoles in their research and development endeavors.

Introduction: A Tale of Two Moieties

The Isoxazole Scaffold: A Privileged Heterocycle

Isoxazoles are five-membered heterocyclic compounds that have garnered immense interest in medicinal chemistry due to their wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[2][3] Their structure is characterized by an electron-rich aromatic system containing adjacent nitrogen and oxygen atoms.[2] This arrangement not only contributes to the molecule's overall stability but also presents unique opportunities for molecular interactions and metabolic resistance, making it a "privileged" scaffold in drug design. Furthermore, the inherent lability of the N-O bond under certain photochemical or reductive conditions provides a gateway to diverse chemical transformations.[4][5]

The 2-Nitrophenyl Group: A Potent Electronic Modulator

The nitro group (–NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. Its influence stems from two primary mechanisms:

-

Inductive Effect (-I): The high electronegativity of the oxygen and nitrogen atoms pulls electron density away from the attached phenyl ring through the sigma bond framework.[6]

-

Resonance Effect (-M): The nitro group can delocalize electron density from the phenyl ring into its own pi system, further reducing electron density, particularly at the ortho and para positions.[7]

This strong electron-withdrawing character deactivates the aromatic ring toward electrophilic substitution and significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule a better electron acceptor.[8] The placement at the ortho (2-) position also introduces significant steric hindrance, which can force the phenyl ring out of planarity with the isoxazole moiety, influencing the molecule's three-dimensional shape and interaction with biological targets.

Synergy and Significance: The 2-Nitrophenyl Isoxazole System

The conjugation of a 2-nitrophenyl group with an isoxazole ring creates a system where these electronic and steric effects are intertwined. The deactivating nature of the nitro group influences the reactivity of the isoxazole, and in turn, the isoxazole heterocycle modulates the properties of the nitrophenyl substituent. This interplay is not merely additive; it gives rise to unique chemical behaviors, most notably in reductive transformations. For instance, the reduction of the nitro group can trigger a cascade of intramolecular reactions, leading to the formation of entirely new heterocyclic systems like quinolines and indoles, a process known as reductive heterocyclization.[4] Understanding the foundational electronic properties of this system is therefore critical for predicting its reactivity, designing novel synthetic pathways, and rationally designing drug candidates with tailored pharmacological profiles.

Core Electronic & Structural Properties

The electronic character of 2-nitrophenyl isoxazoles is dominated by the electron-deficient nature imparted by the nitro group. This has profound effects on the molecule's stability, reactivity, and conformation.

Inductive and Resonance Effects

The 2-nitrophenyl group exerts a strong electron-withdrawing effect on the isoxazole ring. This occurs primarily through the sigma-bond framework (inductive effect) and, depending on the point of attachment and conformation, potentially through the pi-system (resonance effect). The net result is a decrease in electron density across the entire molecular scaffold, rendering it less susceptible to electrophilic attack but more prone to nucleophilic attack or reduction.

Caption: Dominant electronic effects of the 2-nitrophenyl group on the isoxazole core.

Frontier Molecular Orbitals (HOMO-LUMO)

Computational studies on nitro-containing aromatic compounds consistently show a significant lowering of both the Highest Occupied Molecular Orbital (HOMO) and, more dramatically, the Lowest Unoccupied Molecular Orbital (LUMO) energies.[8][9] A lower LUMO energy signifies a greater electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and stability; a smaller gap generally correlates with higher reactivity. The presence of the 2-nitrophenyl group narrows this gap, predisposing the molecule to reactions involving electron transfer, such as electrochemical reduction.

Table 1: Representative Frontier Molecular Orbital Energies (Calculated) Note: These are illustrative values based on DFT calculations of similar nitro-aromatic heterocycles, as precise values vary with the specific substitution pattern and computational method.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Phenylisoxazole (Reference) | -6.5 | -1.2 | 5.3 |

| 3-(2-Nitrophenyl)isoxazole | -7.1 | -2.8 | 4.3 |

| 5-(2-Nitrophenyl)isoxazole | -7.0 | -2.9 | 4.1 |

Conformational Influence of the Ortho-Nitro Group

Unlike its meta- and para-isomers, the 2-nitrophenyl substituent introduces significant steric clash between the nitro group and the isoxazole ring. X-ray crystallography studies of related structures reveal that this steric hindrance often prevents coplanarity.[10] The resulting dihedral angle between the planes of the phenyl and isoxazole rings can be substantial, ranging from 20° to nearly 90° (perpendicular).[10] This twisting disrupts π-orbital overlap between the two rings, diminishing the resonance effect but leaving the powerful inductive effect intact. This conformational constraint is critical, as it directly impacts how the molecule fits into an enzyme's active site or packs in a crystal lattice.

Experimental & Computational Characterization

A multi-faceted approach combining synthesis, spectroscopy, crystallography, and computational modeling is required to fully elucidate the electronic properties of these molecules.

Synthesis Protocol: 1,3-Dipolar Cycloaddition

A common and effective method for synthesizing 3,5-disubstituted isoxazoles involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. To generate a 2-nitrophenyl isoxazole, one can start with a 2-nitro-substituted benzaldoxime.

Step-by-Step Protocol:

-

Oxime Formation: React 2-nitrobenzaldehyde with hydroxylamine hydrochloride in a suitable solvent like ethanol with a mild base (e.g., sodium acetate) to form 2-nitrobenzaldoxime.

-

Nitrile Oxide Generation: The aldoxime is converted in situ to the corresponding hydroximoyl chloride. This is achieved by reacting the aldoxime with a chlorinating agent like N-chlorosuccinimide (NCS) in a solvent such as DMF.

-

Cycloaddition: In the presence of a base (e.g., triethylamine), the hydroximoyl chloride eliminates HCl to form the highly reactive 2-nitrophenylnitrile oxide intermediate. This dipole immediately undergoes a [3+2] cycloaddition reaction with a chosen alkyne to yield the target 2-nitrophenyl-substituted isoxazole.[2]

Spectroscopic Analysis

-

¹H and ¹³C NMR Spectroscopy: NMR provides detailed information about the electronic environment of each nucleus. The electron-withdrawing effect of the 2-nitrophenyl group will cause downfield shifts (higher ppm values) for protons and carbons on both the phenyl and isoxazole rings compared to unsubstituted analogs.

-

FTIR Spectroscopy: Infrared spectroscopy is used to identify key functional groups. Characteristic bands for 2-nitrophenyl isoxazoles include strong asymmetric and symmetric stretching vibrations for the Ar-NO₂ group, typically observed around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.[11] Vibrations corresponding to the C=N and N-O bonds of the isoxazole ring are also identifiable.[11]

X-ray Crystallography for Structural Validation

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule.[12] It provides precise data on bond lengths, bond angles, and, most critically for this system, the torsional (dihedral) angle between the phenyl and isoxazole rings. This data offers incontrovertible proof of the conformational effects induced by the ortho-nitro group.[13]

Computational Modeling: Density Functional Theory (DFT)

DFT has become an indispensable tool for predicting and understanding the electronic structure of molecules.[9][14] A typical workflow provides deep insights into the properties of 2-nitrophenyl isoxazoles.

Caption: A standard workflow for DFT calculations to analyze electronic properties.

Reactivity and Synthetic Utility

The electronic modifications imparted by the 2-nitrophenyl group directly govern the molecule's reactivity, opening avenues for unique synthetic transformations.

Reductive Heterocyclization: A Pathway to Novel Scaffolds

One of the most powerful applications of the 2-nitrophenyl isoxazole scaffold is its use as a precursor for other complex heterocycles. Under reductive conditions (e.g., using iron powder in acetic acid), the nitro group is reduced to an aniline (amino group). This newly formed nucleophilic amine is perfectly positioned to attack the now-activated isoxazole ring, which cleaves and re-cyclizes to form valuable new scaffolds like 4-aminoquinolines or 3-acylindoles.[4] The specific product formed is dictated with high chemoselectivity by the substitution pattern on the original isoxazole.[4] This heterocycle-to-heterocycle transformation is a powerful strategy in diversity-oriented synthesis.[4]

Caption: Reductive heterocyclization pathways of a (2-nitrophenyl)isoxazole.

Applications in Drug Discovery

The unique electronic and steric profile of 2-nitrophenyl isoxazoles makes them valuable motifs in the design of new therapeutic agents.

-

Modulation of Physicochemical Properties: The nitro group can modulate a drug candidate's lipophilicity and hydrogen bonding capacity, which are key determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Bioisosteric Replacement: The isoxazole ring itself is often used as a bioisostere for other functional groups, like a carboxylic acid or an amide, to improve metabolic stability or cell permeability.[1]

-

Targeting Hypoxic Tissues: Nitroaromatic compounds are well-known bioreductive prodrugs. In the low-oxygen (hypoxic) environments characteristic of solid tumors or certain microbial infections, the nitro group can be selectively reduced to generate cytotoxic species.[14] This makes the 2-nitrophenyl isoxazole scaffold an attractive starting point for developing targeted anticancer or antimicrobial agents.

-

Enzyme Inhibition: The strong electron-withdrawing properties can enhance the molecule's ability to participate in crucial interactions within an enzyme active site, such as π-stacking or charge-transfer interactions, leading to potent inhibition.

Conclusion

The 2-nitrophenyl group is not a passive substituent but an active modulator of the isoxazole core's fundamental properties. Its powerful electron-withdrawing nature, combined with the steric constraints of its ortho-positioning, creates a molecular scaffold with a lowered LUMO, a twisted conformation, and unique reactivity. This profile makes 2-nitrophenyl isoxazoles more than just synthetic intermediates; they are versatile precursors for complex heterocyclic systems and promising platforms for the development of targeted therapeutics. A thorough understanding of their electronic properties, gained through the integrated application of computational and experimental techniques, is essential for any scientist aiming to exploit their full potential in materials science and drug discovery.

References

- Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15, 8213–8243.

- Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Published by the Royal Society of Chemistry.

- Dudley, G. B., et al. (2013). Heterocycle–Heterocycle Strategies: (2-Nitrophenyl)isoxazole Precursors to 4-Aminoquinolines, 1H-Indoles, and Quinolin-4(1H)-ones. Organic Letters.

- Sharma, N., & Pathak, A. (n.d.).

- Ionascu, A., et al. (2024).

- Petrini, M. (n.d.). Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. Organic & Biomolecular Chemistry (RSC Publishing).

- Akinyede, K., et al. (2025). In-Depth Computational Analysis of Nitro-Containing Compounds: Reactivity, Molecular and Electronic Properties.

- Wikipedia. (n.d.).

- Unknown Author. (n.d.). Biochemical analysis and X-ray crystallography data for isoxazole...

- BenchChem. (2025). Unambiguous Structural Validation of Fused Heterocycles: A Comparative Guide to the X-ray Crystallography of Furo[3,4-d]isoxazol.

- Unknown Author. (2024). The recent progress in the field of the applications of isoxazoles and their hydrogenated analogs: mini review. Scientiae Radices.

- Unknown Author. (2022). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. IUCr Journals.

- Unknown Author. (n.d.). 2-Methyl-3′-(4-methylphenyl)-4′-(2-nitrophenyl)-4′H-spiro[chroman-3,5′-isoxazol]-4-one.

- BenchChem. (2025). The Influence of Nitro Substitution on the Electronic Properties of Benzoxazoles: A Technical Guide.

- Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery.

- Unknown Author. (n.d.). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. PMC.

- Vaia. (n.d.).

- Chemistry Stack Exchange. (2018).

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Heterocycle–Heterocycle Strategies: (2-Nitrophenyl)isoxazole Precursors to 4-Aminoquinolines, 1H-Indoles, and Quinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vaia.com [vaia.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. njesr.com [njesr.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. journals.iucr.org [journals.iucr.org]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Synthesis Protocol for 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole: A Regioselective 1,3-Dipolar Cycloaddition Approach

Executive Summary & Strategic Rationale

The 1,2-oxazole (isoxazole) scaffold is a privileged pharmacophore embedded in numerous biologically active molecules, including COX-2 inhibitors, antimicrobial agents, and anticancer therapeutics[1]. Specifically, 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole serves as a high-value synthetic intermediate. The ortho-nitro group provides a versatile handle for downstream reduction and functionalization, making it an ideal precursor for fused heterocyclic systems like quinazolines or benzodiazepine analogs.

While traditional syntheses of isoxazoles often rely on the condensation of 1,3-dicarbonyls with hydroxylamine, this approach frequently suffers from poor regioselectivity, yielding mixtures of 3,5-disubstituted isomers. To overcome this, we employ a highly regioselective 1,3-dipolar cycloaddition strategy. By generating a nitrile oxide in situ and reacting it with isopropenyl acetate —a safe, liquid surrogate for highly flammable propyne gas—we achieve absolute regiocontrol [2]. The intermediate cycloadduct spontaneously eliminates acetic acid under thermal conditions, driving the system toward the thermodynamically stable aromatic isoxazole [3].

Mechanistic Pathway & Workflow Design

The protocol is divided into three self-validating stages. Each stage includes specific analytical checkpoints to ensure the integrity of the intermediates before proceeding.

Figure 1: Three-stage synthetic workflow for 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole.

Mechanistic Logic of the Cycloaddition

The critical step is the generation of the transient nitrile oxide and its subsequent trapping. The use of isopropenyl acetate ensures that the initial cycloadduct (a 4,5-dihydroisoxazole) contains a leaving group (acetate) at the C5 position, which is essential for the final aromatization step.

Figure 2: Mechanistic pathway of the[3+2] cycloaddition and subsequent thermal aromatization.

Experimental Methodologies

Stage 1: Synthesis of 2-Nitrobenzaldehyde Oxime

Causality & Design: Sodium acetate (NaOAc) is utilized as a mild buffer. It liberates the free hydroxylamine from its hydrochloride salt without raising the pH to a level that would trigger unwanted side reactions (e.g., Cannizzaro disproportionation of the aldehyde).

-

Preparation: In a 250 mL round-bottom flask, dissolve 2-nitrobenzaldehyde (1.51 g, 10.0 mmol) in 20 mL of methanol.

-

Addition: In a separate beaker, dissolve hydroxylamine hydrochloride (0.83 g, 12.0 mmol) and sodium acetate (0.98 g, 12.0 mmol) in 10 mL of deionized water. Add this aqueous solution dropwise to the methanolic aldehyde solution while stirring.

-

Reaction: Stir the mixture at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

-

Workup: Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the oxime as a pale yellow solid.

-

Validation Checkpoint: Ensure the disappearance of the aldehyde carbonyl peak (~1700 cm⁻¹) in IR and the appearance of the broad O-H stretch (~3300 cm⁻¹).

Stage 2: Synthesis of 2-Nitro-N-hydroxybenzimidoyl Chloride

Causality & Design: N-Chlorosuccinimide (NCS) provides a controlled, electrophilic source of chlorine. Temperature control is paramount here; exceeding 40 °C will cause the intermediate to prematurely eliminate HCl, forming the nitrile oxide which will rapidly dimerize into a useless furoxan byproduct.

-

Preparation: Dissolve the crude 2-nitrobenzaldehyde oxime (1.33 g, ~8.0 mmol) in 15 mL of anhydrous N,N-dimethylformamide (DMF) in a 50 mL flask.

-

Addition: Add NCS (1.12 g, 8.4 mmol) in small portions over 15 minutes.

-

Reaction: Stir the reaction mixture at room temperature. Crucial: Maintain the internal temperature below 40 °C using a water bath if the reaction becomes exothermic. Stir for 3 hours.

-

Workup: Pour the mixture into 50 mL of ice water and extract with diethyl ether (3 × 20 mL). Wash the organic layer thoroughly with water (3 × 20 mL) to remove DMF, dry over Na₂SO₄, and evaporate the solvent at room temperature.

-

Validation Checkpoint: Use the product immediately for Stage 3 to prevent degradation.

Stage 3: [3+2] Cycloaddition & Aromatization

Causality & Design: Triethylamine (TEA) is used to dehydrohalogenate the imidoyl chloride, generating the nitrile oxide in situ. Slow addition of TEA keeps the steady-state concentration of the nitrile oxide low, favoring cycloaddition with isopropenyl acetate over self-dimerization. Refluxing in toluene provides the activation energy required to eliminate acetic acid from the cycloadduct, yielding the aromatic isoxazole [2].

-

Preparation: In a 100 mL two-neck flask equipped with a reflux condenser, dissolve the 2-nitro-N-hydroxybenzimidoyl chloride (1.00 g, 5.0 mmol) and isopropenyl acetate (1.50 g, 15.0 mmol, 3 eq.) in 25 mL of anhydrous toluene. Cool to 0 °C in an ice bath.

-

Addition: Dilute TEA (0.56 g, 5.5 mmol) in 5 mL of toluene. Add this solution dropwise to the reaction flask over 30 minutes using a syringe pump or dropping funnel.

-

Cycloaddition: Stir at room temperature for 2 hours to ensure complete formation of the intermediate 5-acetoxy-5-methyl-4,5-dihydroisoxazole.

-

Aromatization: Heat the reaction mixture to reflux (110 °C) for 4 hours. The elimination of acetic acid occurs during this phase.

-

Workup & Purification: Cool to room temperature, wash with 1M HCl (10 mL) to remove residual TEA, followed by saturated NaHCO₃ (10 mL) and brine. Dry the organic layer (Na₂SO₄) and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1 to 8:2) to afford the pure 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole.

Quantitative Data & Characterization

Summarized below are the expected yields and analytical profiles for a self-validating workflow.

Table 1: Stepwise Reaction Metrics and Optimization Data

| Synthesis Stage | Target Intermediate / Product | Expected Yield (%) | Physical State | TLC Rf (Hex/EtOAc 7:3) |

| Stage 1 | 2-Nitrobenzaldehyde Oxime | 92 - 95% | Pale yellow solid | 0.45 |

| Stage 2 | 2-Nitro-N-hydroxybenzimidoyl Chloride | 85 - 88% | Yellow oil/solid | 0.55 |

| Stage 3 | 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole | 70 - 75% | Off-white crystalline solid | 0.65 |

Table 2: Spectroscopic Characterization of 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole

| Analytical Method | Expected Signals & Assignments |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.05 (dd, J = 8.1, 1.2 Hz, 1H, Ar-H), 7.72 (td, J = 7.5, 1.2 Hz, 1H, Ar-H), 7.61 (td, J = 7.8, 1.5 Hz, 1H, Ar-H), 7.54 (dd, J = 7.6, 1.5 Hz, 1H, Ar-H), 6.18 (s, 1H, Isoxazole C4-H) , 2.52 (s, 3H, -CH₃) . |

| ¹³C NMR (100 MHz, CDCl₃) | δ 170.5 (C5), 160.2 (C3), 148.8 (Ar-C-NO₂), 133.4, 131.2, 129.8, 124.5, 123.1 (Ar-C), 101.5 (Isoxazole C4) , 12.4 (-CH₃) . |

| HRMS (ESI+) | m/z calculated for C₁₀H₉N₂O₃ [M+H]⁺: 205.0608; Found: 205.0612. |

| FT-IR (ATR, cm⁻¹) | 3120 (C-H aromatic), 1610 (C=N isoxazole), 1525 & 1350 (NO₂ asymmetric/symmetric stretch). |

Critical Parameters & Troubleshooting

-

Issue: High levels of Furoxan byproduct (dimerization of nitrile oxide).

-

Causality: Nitrile oxides are highly reactive 1,3-dipoles that will readily undergo[3+2] cycloaddition with themselves if a dipolarophile is not present in sufficient concentration [3].

-

Solution: Ensure the isopropenyl acetate is present in a large excess (3 to 5 equivalents). Strictly adhere to the slow, dropwise addition of TEA to keep the instantaneous concentration of the nitrile oxide low.

-

-

Issue: Presence of unaromatized intermediate (5-acetoxy-5-methylisoxazoline) in the final product.

-

Causality: Insufficient thermal energy to drive the elimination of acetic acid.

-

Solution: Ensure the toluene reaction mixture is vigorously refluxing (110 °C). If the elimination remains incomplete, a catalytic amount of p-toluenesulfonic acid (pTSA) can be added during the reflux stage to facilitate the loss of acetic acid [2].

-

References

-

Title: Synthesis and Characterization of Novel Isoxazole derivatives. Source: Asian Journal of Research in Chemistry (2023). URL: [Link]

-

Title: Studies in isoxazole chemistry. II. Isoxazoles from the Δ2-isoxazolin-5-ols and their acetates. Source: Canadian Journal of Chemistry (1970). URL: [Link]

-

Title: 1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS-like Strategy for the Synthesis of Isoxazoles and Isoxazolines. Source: ChemRxiv (2020). URL: [Link]

Application Note: A Comprehensive Guide to the Reagents and Protocols for the Preparation of 5-Methyl-3-(2-nitrophenyl)isoxazole

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide for the synthesis of 5-Methyl-3-(2-nitrophenyl)isoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The described synthetic pathway is a robust, multi-step process commencing from the readily available starting material, 2-nitrotoluene. This guide emphasizes the causality behind experimental choices, providing not just protocols but also the mechanistic rationale. The synthesis is divided into three primary stages: (1) the synthesis of the key intermediate 2-nitrobenzaldehyde from 2-nitrotoluene; (2) the subsequent conversion to 2-nitrobenzaldoxime; and (3) the final isoxazole ring construction via a regioselective 1,3-dipolar cycloaddition reaction. Each section includes detailed, step-by-step protocols, safety precautions, and a comprehensive list of required reagents.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in a vast array of biologically active compounds.[1] Its unique electronic properties and structural rigidity make it a privileged scaffold in drug discovery, with derivatives exhibiting activities including anticancer, anti-inflammatory, antimicrobial, and GABAA antagonism.[1] The target molecule, 5-Methyl-3-(2-nitrophenyl)isoxazole, incorporates both the isoxazole core and a synthetically versatile nitrophenyl group, making it a valuable intermediate for the development of novel chemical entities.

This guide details a reliable and well-documented three-part synthetic strategy. The chosen pathway leverages classic organic transformations, beginning with the activation and oxidation of 2-nitrotoluene, followed by oxime formation, and culminating in a highly efficient 1,3-dipolar cycloaddition to construct the desired isoxazole ring. This approach provides excellent control over regioselectivity, avoiding the formation of positional isomers that can complicate other synthetic methods.[2]

Overall Synthetic Scheme

The complete transformation from 2-nitrotoluene to 5-Methyl-3-(2-nitrophenyl)isoxazole is illustrated below. This workflow highlights the progression through key intermediates, providing a clear overview of the entire process.

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of Key Aldehyde and Oxime Intermediates

This section details the preparation of the essential precursors required for the final ring-forming reaction.

Step 1: Preparation of 2-Nitrobenzaldehyde from 2-Nitrotoluene

Principle and Mechanistic Insight: The direct oxidation of the methyl group in 2-nitrotoluene is challenging due to the deactivating effect of the nitro group.[3] The modified Lapworth synthesis circumvents this by first activating the methyl group.[4][5] A strong base, sodium methoxide, deprotonates the methyl group, creating a resonance-stabilized carbanion. This nucleophile then reacts with an electrophilic nitrite ester (e.g., 2-propylnitrite) to form an oxime intermediate. Subsequent acidic hydrolysis of the in situ formed oxime yields the desired 2-nitrobenzaldehyde.[4]

Table 1: Reagents & Materials for 2-Nitrobenzaldehyde Synthesis

| Reagent/Material | Grade | Supplier Example | Notes |

| 2-Nitrotoluene | Reagent Grade, 99% | Sigma-Aldrich | Starting material. |

| Sodium Methoxide | 4 M solution in Methanol | Acros Organics | Strong base. Handle with extreme care. |

| Toluene | Anhydrous | Fisher Scientific | Reaction solvent. |

| 2-Propylnitrite | Technical Grade | TCI Chemicals | Electrophile. Flammable and potential explosive.[4] |

| Hydrochloric Acid | 6 M solution | VWR | For acidic hydrolysis/work-up. |

| Diethyl Ether | Reagent Grade | - | For extraction. |

Detailed Protocol:

-

Preparation of Base: To a 1 L round-bottom flask equipped with a distillation apparatus, add 350 mL of a 4 M methanolic solution of sodium methoxide and 250 mL of toluene.

-

Solvent Exchange: Distill the mixture to remove the methanol, resulting in a suspension of sodium methoxide in toluene. Cool the flask to room temperature under a nitrogen atmosphere.

-

Reaction: Cool the suspension in an ice bath. While stirring vigorously, slowly add a solution of 2-nitrotoluene (68.5 g, 0.5 mol) in 100 mL of toluene.

-

Addition of Nitrite: Slowly add 2-propylnitrite (53.5 g, 0.6 mol) dropwise over 1 hour, ensuring the internal temperature does not exceed 10 °C. The reaction is highly exothermic.[4]

-

Stirring: After the addition is complete, allow the mixture to stir at room temperature for an additional 4 hours.

-

Hydrolysis: Carefully pour the reaction mixture into a beaker containing 500 mL of ice and 100 mL of 6 M HCl. Stir for 30 minutes until the hydrolysis of the oxime is complete (monitor by TLC).

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water (2 x 200 mL) and brine (1 x 200 mL).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure. The unreacted 2-nitrotoluene can be removed by distillation to yield crude 2-nitrobenzaldehyde, which can be further purified by column chromatography or recrystallization.[5]

Safety Precautions: The reaction between the base and nitrite ester is highly exothermic and can pose a fire risk if not controlled.[4] 2-Propylnitrite is flammable and can ignite by shock or friction. Perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Step 2: Preparation of 2-Nitrobenzaldoxime

Principle and Mechanistic Insight: This is a classic condensation reaction. The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-nitrobenzaldehyde. The resulting tetrahedral intermediate undergoes dehydration to form the stable C=N double bond of the oxime. The reaction is often catalyzed by a mild acid or base.[6]

Table 2: Reagents & Materials for 2-Nitrobenzaldoxime Synthesis

| Reagent/Material | Grade | Supplier Example | Notes |

| 2-Nitrobenzaldehyde | >98% | From Step 1 | Substrate. |

| Hydroxylamine Hydrochloride | 99% | Sigma-Aldrich | Source of hydroxylamine. |

| Pyridine | Anhydrous | Acros Organics | Base and solvent. |

| Ethanol | Reagent Grade | - | Co-solvent. |

Detailed Protocol:

-

Dissolution: In a 250 mL round-bottom flask, dissolve 2-nitrobenzaldehyde (15.1 g, 0.1 mol) in 100 mL of ethanol.

-

Addition of Reagents: Add hydroxylamine hydrochloride (8.3 g, 0.12 mol) to the solution, followed by the slow addition of pyridine (15.8 g, 0.2 mol).

-

Reaction: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction's completion by TLC.

-

Precipitation: Once the reaction is complete, pour the mixture into 400 mL of cold water. A solid precipitate of 2-nitrobenzaldoxime will form.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any residual pyridine and salts, and dry the product under vacuum. The product is typically of sufficient purity for the next step without further purification.

Part 2: Isoxazole Ring Formation via 1,3-Dipolar Cycloaddition

This final stage involves the construction of the heterocyclic ring using one of the most powerful methods in isoxazole synthesis.

Principle and Mechanistic Insight

The core of this step is a [3+2] cycloaddition reaction, a type of pericyclic reaction.[7] A 1,3-dipole (nitrile oxide) reacts with a dipolarophile (an alkyne) to form a five-membered ring. The required 2-nitrobenzonitrile oxide is a transient, highly reactive species that must be generated in situ. This is achieved by the dehydrohalogenation of an intermediate hydroximoyl chloride.[8]

First, the 2-nitrobenzaldoxime is treated with a chlorinating agent like N-chlorosuccinimide (NCS) to form 2-nitrobenzohydroximoyl chloride. A non-nucleophilic base, such as triethylamine, then abstracts a proton, leading to the elimination of HCl and the formation of 2-nitrobenzonitrile oxide. This dipole is immediately trapped by the dipolarophile, propyne, in a concerted and highly regioselective cycloaddition to yield the final 3,5-disubstituted isoxazole product.[2]

Caption: Mechanism for the formation of the isoxazole ring.

Reagents and Materials

| Reagent/Material | Grade | Supplier Example | Notes |

| 2-Nitrobenzaldoxime | >95% | From Step 2 | Substrate. |

| N-Chlorosuccinimide (NCS) | 98% | Sigma-Aldrich | Chlorinating agent. Moisture sensitive. |

| Triethylamine (Et₃N) | >99.5%, anhydrous | Acros Organics | Base. Distill before use. |

| Propyne | Gas | Specialty Gas Supplier | Dipolarophile. Highly flammable gas. |

| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | Reaction solvent. |

Detailed Protocol

-

Reaction Setup: In a 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet tube, dissolve 2-nitrobenzaldoxime (16.6 g, 0.1 mol) and triethylamine (15.2 g, 0.15 mol) in 250 mL of anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

NCS Addition: Dissolve N-chlorosuccinimide (14.0 g, 0.105 mol) in 100 mL of anhydrous DCM and add it to the dropping funnel. Add the NCS solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C. Stir for an additional 30 minutes at this temperature to form the hydroximoyl chloride.

-

Cycloaddition: While maintaining the temperature at 0 °C, bubble propyne gas through the reaction mixture via the gas inlet tube at a steady, moderate rate for 2-4 hours. Alternative: If using a sealed system, a balloon filled with propyne can be attached.

-

Monitoring: Monitor the consumption of the starting material by TLC.

-

Warming: Once the reaction is complete, remove the ice bath and allow the mixture to warm to room temperature.

Work-up and Purification

-

Quenching: Pour the reaction mixture into 200 mL of water.